molecular formula C6H15ClN2O B1431868 (oxan-4-ylmethyl)hydrazine hydrochloride CAS No. 1803581-66-9

(oxan-4-ylmethyl)hydrazine hydrochloride

Cat. No.: B1431868
CAS No.: 1803581-66-9
M. Wt: 166.65 g/mol
InChI Key: WJMXOXCSAWAEQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Properties

IUPAC Name

oxan-4-ylmethylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c7-8-5-6-1-3-9-4-2-6;/h6,8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMXOXCSAWAEQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803581-66-9
Record name [(oxan-4-yl)methyl]hydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of (oxan-4-ylmethyl)hydrazine hydrochloride involves the reaction of tetrahydro-2H-pyran-4-yl)methyl)hydrazine with hydrochloric acid. The reaction conditions typically include room temperature and normal atmospheric pressure . Industrial production methods may involve bulk manufacturing and custom synthesis to ensure high purity and yield .

Chemical Reactions Analysis

(Oxan-4-ylmethyl)hydrazine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: It undergoes substitution reactions with halogens and other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(Oxan-4-ylmethyl)hydrazine hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (oxan-4-ylmethyl)hydrazine hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a hydrazine derivative, which can inhibit certain enzymes and disrupt metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

(Oxan-4-ylmethyl)hydrazine hydrochloride can be compared with other hydrazine derivatives, such as:

    Hydralazine: Used as an antihypertensive agent.

    Phenelzine: Used as an antidepressant.

    Isoniazid: Used as an antibiotic for tuberculosis treatment.

What sets this compound apart is its unique structure, which includes a tetrahydro-2H-pyran ring, making it suitable for specific applications in organic synthesis and biochemical research .

Biological Activity

The compound (oxan-4-ylmethyl)hydrazine hydrochloride is a hydrazine derivative characterized by its oxane structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₄ClN₂O
  • Molecular Weight : Approximately 189.08 g/mol
  • Structural Features : The presence of a hydrazine moiety and an oxane ring contributes to its reactivity and potential biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial activity against various pathogens, making it a candidate for further exploration in infectious disease treatment.
  • Anticancer Potential : Preliminary investigations have shown that this compound may inhibit the growth of certain cancer cell lines, indicating potential as an anticancer agent.

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets through the following pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, disrupting cellular processes.
  • Receptor Modulation : It could modulate receptor activity, influencing signaling pathways that regulate cell growth and apoptosis.
  • Gene Expression Alteration : There is potential for this compound to affect gene transcription and translation, impacting protein synthesis.

Research Findings

Recent studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntimicrobialExhibits activity against Gram-positive bacteria
AnticancerInhibits growth in MCF-7 cell line (IC50 = 2.5 µg/mL)
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Studies

  • Antimicrobial Study : A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains, indicating promising antimicrobial potential.
  • Anticancer Research : In vitro studies revealed that this compound effectively reduced the viability of cancer cells in the MCF-7 breast cancer cell line with an IC50 value of 2.5 µg/mL. This suggests that the compound may serve as a lead structure for developing new anticancer therapies.

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future investigation include:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Structure-Activity Relationship (SAR) : To identify modifications that enhance efficacy and reduce toxicity.
  • Mechanistic Studies : To clarify the specific molecular targets and pathways affected by this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(oxan-4-ylmethyl)hydrazine hydrochloride
Reactant of Route 2
(oxan-4-ylmethyl)hydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.